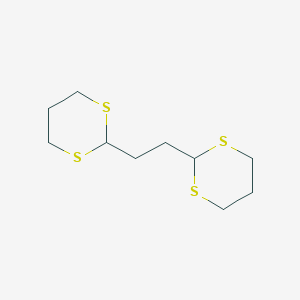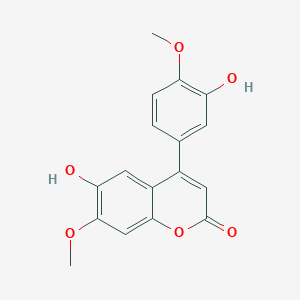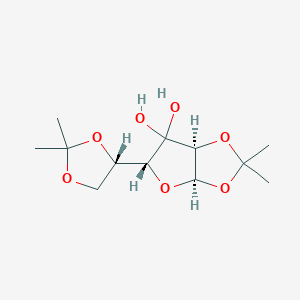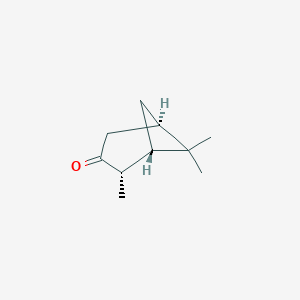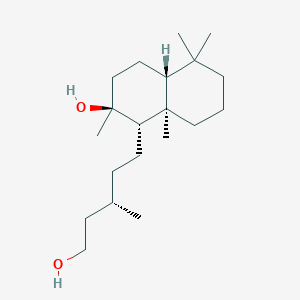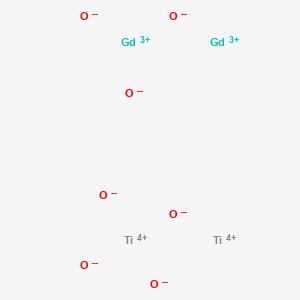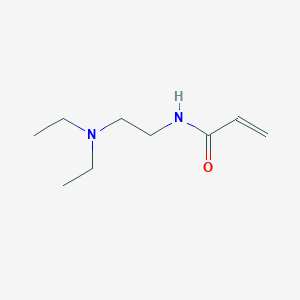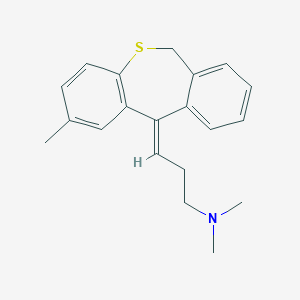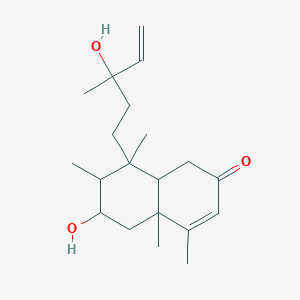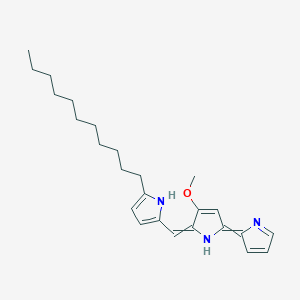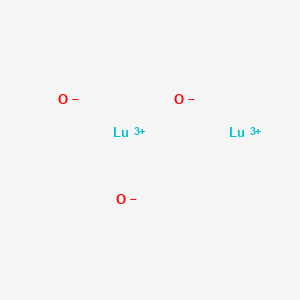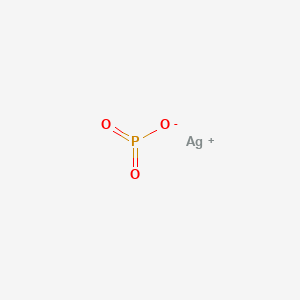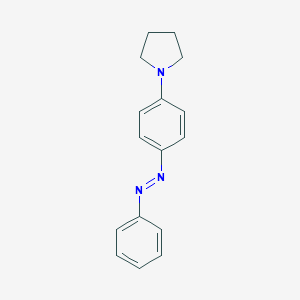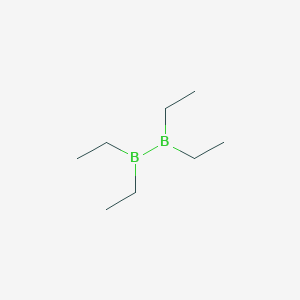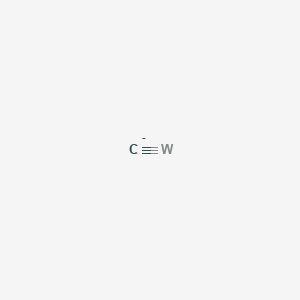
Tungsten monocarbide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten monocarbide (WC) is a transition metal carbide that has gained significant attention in the scientific community due to its unique properties and applications. This compound is known for its high hardness, high melting point, and excellent thermal and chemical stability. Tungsten monocarbide has been extensively studied for its potential use in various fields, including material science, catalysis, and biomedical applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Tungsten monocarbide (WC) has been identified as a selective catalyst for deoxygenation processes. It is particularly effective in breaking C–O/CO bonds in propanol and propanal, leading to the production of propene. This high selectivity in C–O/CO scission suggests WC's potential for practical applications in catalysis, including synthesizing nanoparticle WC and W2C as effective deoxygenation catalysts (Ren et al., 2014).
Physical and Chemical Properties
WC is an indispensable industrial material, used in cutting tools and showing potential for applications in energy storage and catalysis. Its unique physical and chemical properties, such as being very incompressible yet less so than diamond, make it valuable in various industrial applications (Liu et al., 2013).
Synthesis Techniques
Innovative methods have been developed to synthesize tungsten monocarbide, such as Self-Propagating High-Temperature Synthesis (SHS) in the presence of an activative additive. This technique is efficient in achieving high conversion rates and purity of the final WC product (Zhang et al., 2001).
Nanopowder Production
High-temperature electrochemical synthesis in ionic melts has been explored for producing highly dispersed WC powder. This method offers a new avenue for the production of WC nanopowders, which are crucial for various industrial applications (Malyshev et al., 2017).
Recycling and Sustainable Manufacturing
The development of sustainable manufacturing methods for recycling WC, such as the combination of hydrothermal and electrolysis processes, has shown effectiveness in recycling cemented carbide from industrial tool scraps. This technology is environmentally friendly and reduces the usage of natural tungsten materials (Wongsisa et al., 2015).
Hydrogenation and Photocatalysis
WC has demonstrated high activity and chemoselectivity for hydrogenation processes and serves as an efficient support for other catalysts. Its application in photocatalytic water splitting and hydrogen evolution activities highlights its potential in renewable energy generation (Braun & Esposito, 2017; Garcia-Esparza et al., 2013).
Surface Modification and Coating
Tungsten carbide coatings, synthesized using plasma spraying, exhibit unique properties like high tensile adhesion strength and Vickers hardness. These coatings are used in various applications, including in corrosive environments (Benea & Benea, 2015).
Eigenschaften
CAS-Nummer |
11130-73-7 |
|---|---|
Produktname |
Tungsten monocarbide |
Molekularformel |
WC CW |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
methanidylidynetungsten |
InChI |
InChI=1S/C.W/q-1; |
InChI-Schlüssel |
UONOETXJSWQNOL-UHFFFAOYSA-N |
SMILES |
[C-]#[W] |
Kanonische SMILES |
[C-]#[W] |
Siedepunkt |
10832 °F at 760 mm Hg (NTP, 1992) 6000 °C 10832°F |
Color/Form |
Gray hexagonal crystals Gray powde |
Dichte |
15.6 at 64 °F (NTP, 1992) 15.6 15.6 g/cm³ 15.6 at 64°F |
melting_point |
4946 to 5126 °F (NTP, 1992) 2,785 °C 2780 °C 4946-5126°F |
Andere CAS-Nummern |
12070-12-1 11130-73-7 |
Physikalische Beschreibung |
Tungsten carbide is a gray powder. (NTP, 1992) GREY-TO-BLACK POWDER. A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. |
Haltbarkeit |
STABLE TO 400 °C WITH CHLORINE |
Löslichkeit |
less than 1 mg/mL at 64° F (NTP, 1992) Insol in water; sol in nitric acid/hydrogen fluoride Sol in aqua regia Solubility in water: none |
Synonyme |
tungsten carbide tungsten carbide (W2C) tungsten carbide (WC) |
Dampfdruck |
4 mmHg |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

